Phylpa
Description
Properties
IUPAC Name |
sodium;[(4R)-2-oxido-2-oxo-1,3,2λ5-dioxaphospholan-4-yl]methyl 8-[(1S,2R)-2-hexylcyclopropyl]octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37O6P.Na/c1-2-3-4-8-11-17-14-18(17)12-9-6-5-7-10-13-20(21)24-15-19-16-25-27(22,23)26-19;/h17-19H,2-16H2,1H3,(H,22,23);/q;+1/p-1/t17-,18+,19-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZICAWYFVDGKMD-CVEUAIMDSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1CC1CCCCCCCC(=O)OCC2COP(=O)(O2)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@@H]1C[C@@H]1CCCCCCCC(=O)OC[C@@H]2COP(=O)(O2)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36NaO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Origin and Biosynthesis of Phylpa
Isolation and Identification from Physarum polycephalum Myxoamoebae
PHYLPA was initially isolated from the lipid fraction of Physarum polycephalum myxoamoebae. nih.govnih.govcapes.gov.brresearchgate.net The isolation process involved preparing a lipid fraction from the myxoamoebae. nih.govresearchgate.net Structural studies were then conducted on the purified substance using various spectroscopic techniques. nih.govnih.govcapes.gov.brresearchgate.net These techniques included fast atom bombardment mass spectroscopy (FAB/MS), infrared spectroscopy (IR), and two-dimensional nuclear magnetic resonance spectroscopy (NMR). nih.govnih.govcapes.gov.brresearchgate.net Alkaline hydrolysis and tandem mass spectroscopy (MS/MS) were also employed in the structural elucidation. nih.govcapes.gov.br
These studies suggested that this compound is a novel lysophosphatidic acid featuring a cyclic phosphate (B84403) and a cyclopropane-containing hexadecanoic acid. nih.govresearchgate.net A derivative of this compound with a cyclopropane-containing octadecanoic acid was also isolated from the same organism. nih.gov The cyclic phosphate is located at the sn-2 and sn-3 positions of the glycerol (B35011) backbone. nih.govsci-hub.se The fatty acyl chain, specifically a cyclopropane-containing hexadecanoic acid, is attached at the sn-1 position. nih.gov The name this compound was derived from Physarum LPA, reflecting its origin and structural similarity to lysophosphatidic acid. nih.govresearchgate.net
Proposed Biosynthetic Pathways of this compound in Biological Systems
While the precise detailed biosynthetic pathway of this compound in Physarum polycephalum is not fully elucidated in the provided search results, the compound is classified as a cyclic phosphatidic acid (cPA), and information regarding the enzymatic formation of cPA exists. nih.govsci-hub.seocha.ac.jp Cyclic phosphatidic acids are naturally occurring bioactive phospholipids (B1166683) found in a range of organisms, including humans. sci-hub.seresearchgate.netresearchgate.net
In mammalian systems, cPA can be produced by the enzyme autotaxin (ATX), which is also known for producing LPA. ocha.ac.jp ATX exhibits lysophospholipase D (lysoPLD) activity. ocha.ac.jp For cPA formation, ATX is proposed to catalyze not only the hydrolysis that releases choline (B1196258) from lysophosphatidylcholine (B164491) (LPC) but also an intramolecular transphosphatidylation reaction. ocha.ac.jp This intramolecular transphosphatidylation is suggested as a mechanism for the formation of the cyclic phosphate structure. ocha.ac.jp
Although this enzymatic mechanism is described in the context of mammalian systems and ATX, it provides a potential model for how the cyclic phosphate moiety in this compound might be formed in biological systems, including Physarum polycephalum. Further research would be needed to confirm the specific enzymes and pathways involved in this compound biosynthesis within Physarum polycephalum.
Enzymatic Formation of this compound and Related Cyclic Phosphatidic Acids
The enzymatic formation of cyclic phosphatidic acids, including those structurally related to this compound, involves enzymes capable of generating the characteristic cyclic phosphate ring. As mentioned, in mammalian systems, autotaxin (ATX), a lysophospholipase D, has been implicated in the formation of cPA through intramolecular transphosphatidylation of lysophosphatidylcholine (LPC). ocha.ac.jp
Another study demonstrated that CPA could be formed by intermolecular transphosphatidylation of lysophosphatidylcholine (LPC) with the hydroxyl group on the sn-2 position by bacterial phospholipase D (PLD) from Streptomyces chromofuscus. nih.gov The efficiency of this transphosphatidylation relative to hydrolysis can vary depending on the PLD enzyme and assay conditions. nih.gov Studies have also examined the formation of CPA from LPC by PLD derived from Actinomadurea sp. nih.gov
Chemical Synthesis and Analog Development of Phylpa
Development of Synthetic Methodologies for PHYLPA and its Stereoisomers
The total synthesis of this compound and its distinct stereoisomers is a complex undertaking that requires precise control over multiple stereocenters within the molecule. Key to this endeavor are the development of regioselective and stereoselective reactions to construct the glycerol (B35011) backbone, the strategic incorporation of the characteristic cyclopropane-containing fatty acid, and the efficient formation of the cyclic phosphate (B84403) ring.
Regioselective and Stereoselective Synthesis of the Glycerol Backbone
The synthesis of the glycerol backbone of this compound demands exacting control of stereochemistry and the differential protection of hydroxyl groups to allow for regioselective acylation. A common strategy commences with optically pure glycerol derivatives, such as D-mannitol, which serve as chiral building blocks. mdpi.com These starting materials provide a pre-defined stereochemical framework, ensuring the correct configuration of the final product.
The synthetic route typically involves a series of protection and deprotection steps to differentiate the hydroxyl groups at the sn-1, sn-2, and sn-3 positions of the glycerol moiety. researchgate.net For instance, selective protection of the sn-1 and sn-2 hydroxyls allows for the introduction of the fatty acyl chain at the desired sn-3 position, or vice versa. mdpi.com Methodologies employing protecting groups like benzyl (B1604629) ethers or silyl (B83357) ethers are frequently utilized, which can be selectively removed under specific reaction conditions. acs.org Diarylborinic acid-derived catalysts have also been shown to activate carbohydrates for regioselective acylation, offering another tool for controlling the position of esterification on the glycerol backbone. rsc.org The stereospecificity of the synthesis is crucial, as the biological activity of lysophospholipids is highly dependent on their stereochemistry. ocl-journal.org
Approaches to Incorporate the Cyclopropane-Containing Fatty Acyl Chain
A defining feature of this compound is its cyclopropane-containing fatty acyl chain, specifically a derivative of dihydrosterculic acid. The synthesis of this unique fatty acid often involves the cyclopropanation of a corresponding unsaturated fatty acid precursor. libretexts.org The attachment of this lipophilic tail to the glycerol backbone is typically achieved through an esterification reaction. pearson.comkhanacademy.orgreddit.com
To facilitate this coupling, the carboxylic acid of the cyclopropane-containing fatty acid must be activated. researchgate.net Common activation methods include conversion to an acyl chloride or the use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.net The activated fatty acid is then reacted with the selectively deprotected hydroxyl group on the glycerol backbone. Microwave-assisted esterification has emerged as a highly efficient method for this process, significantly reducing reaction times and often improving yields. nih.gov The choice of solvent and catalyst is critical to ensure high yields and prevent side reactions. organic-chemistry.orgmasterorganicchemistry.com
Strategies for Cyclic Phosphate Formation
The final key structural element of this compound is the 2,3-cyclic phosphate ring. The formation of this five-membered ring is a critical step in the total synthesis. One prominent strategy involves the intramolecular cyclization of a lysophosphatidic acid precursor. nih.gov This can be achieved through the use of condensing agents that promote the formation of the phosphodiester bond between the sn-2 hydroxyl group and the phosphate moiety.
Alternatively, enzymatic approaches have been explored. Phospholipase D, for example, has been shown to catalyze the conversion of lysophospholipids into cyclic lysophosphatidic acid through an intramolecular transphosphatidylation reaction. nih.gov While efficient, enzymatic methods may have limitations in terms of scale and substrate specificity. Chemical methods often rely on the use of phosphorylating agents, such as phosphorus oxychloride, to introduce the phosphate group, followed by a base-mediated cyclization to form the cyclic phosphate. researchgate.net
Synthesis of Structurally Modified this compound Analogs and Derivatives
To investigate the structure-activity relationship of this compound and to develop more potent and metabolically stable agents, a variety of analogs and derivatives have been synthesized. These modifications often target the glycerol backbone, the fatty acyl chain, or the cyclic phosphate group.
Design Principles for this compound Analog Libraries
The design of this compound analog libraries is guided by the desire to understand the pharmacophore of the molecule—the key structural features responsible for its biological activity. nih.gov By systematically modifying different parts of the this compound structure, researchers can probe the importance of each component for receptor binding and downstream signaling. acs.orgnih.gov
Key design principles for these libraries include:
Variation of the Acyl Chain: Synthesizing analogs with different fatty acid chains (varying length, saturation, and branching) helps to determine the optimal lipophilicity and shape for biological activity. researchgate.net
Modification of the Glycerol Backbone: Altering the glycerol linker, for instance, by incorporating it into cyclic structures like dihydropyran or tetrahydropyran, can provide insights into the conformational requirements for receptor interaction. acs.orgnih.gov
Stereochemical Inversion: The synthesis of different stereoisomers of this compound allows for the investigation of the stereochemical requirements of its biological targets.
Bioisosteric Replacement: Replacing key functional groups with others that have similar physical or chemical properties can lead to analogs with improved pharmacological profiles.
Solution-phase high-throughput synthesis has become a valuable tool for the rapid generation of such chemical libraries, accelerating the process of lead identification and optimization. nih.gov
Preparation of Metabolically Stabilized this compound Analogs (e.g., Carba-CPA)
A significant challenge with natural phospholipids (B1166683) as therapeutic agents is their susceptibility to hydrolysis by enzymes such as phospholipases. To address this, metabolically stabilized analogs of cyclic phosphatidic acid (cPA), a related compound, have been developed. A key example is carba-cPA (ccPA), where one of the oxygen atoms in the phosphate ring is replaced by a methylene (B1212753) (CH₂) group. This substitution renders the molecule resistant to enzymatic degradation. nih.gov
Based on a comprehensive search of available scientific and chemical literature, there is no identifiable chemical compound with the name "this compound." The search results consistently point towards a chemical technology known as CLipPA , which stands for Cysteine Lipidation on a Peptide or Amino acid.
It is possible that "this compound" is a typographical error or a misunderstanding of the term "CLipPA." CLipPA is a method used in chemical biology and drug development for the synthesis of lipopeptides, which are peptides attached to a lipid (fatty acid) moiety. This technology facilitates the rapid and efficient creation of various lipopeptide analogs for research and therapeutic purposes. rsc.orgnih.govrsc.org
Due to the lack of information on a specific compound named "this compound," it is not possible to generate an article focusing solely on its chemical synthesis, analog development, and optimization of synthetic routes as requested in the prompt. The provided outline is highly specific to a single chemical entity, and no such entity under the name "this compound" could be found in the public domain of scientific research.
Therefore, the article requested cannot be generated. It is recommended to verify the name of the chemical compound of interest. If the intended subject was indeed the CLipPA technology, the scope of the article would need to be significantly broadened to cover the methodology rather than a single compound.
Molecular and Biochemical Mechanisms of Phylpa Action
Selective Inhibition of Eukaryotic DNA Polymerase Alpha-Family
PHYLPA has been identified as a selective inhibitor of certain eukaryotic DNA polymerases. This inhibitory activity is particularly directed towards the alpha-family of DNA polymerases, which are essential for DNA replication in eukaryotic cells. nih.govcapes.gov.br
Differential Effects on DNA Polymerase Subtypes (α, δ, ε vs. β, γ)
Research has demonstrated that this compound selectively inhibits DNA polymerases alpha (α), delta (δ), and epsilon (ε). nih.govcapes.gov.br These polymerases are primarily involved in nuclear DNA replication. In contrast, this compound shows no significant inhibitory effect on DNA polymerase beta (β) or gamma (γ). nih.govnih.govcapes.gov.br DNA polymerase beta is primarily involved in DNA repair, while DNA polymerase gamma is responsible for mitochondrial DNA replication. This differential inhibition highlights this compound's specificity towards the replicative DNA polymerases.
Data on the differential inhibition of DNA polymerase subtypes by this compound:
| DNA Polymerase Subtype | Inhibition by this compound |
| Alpha (α) | Inhibited |
| Delta (δ) | Inhibited |
| Epsilon (ε) | Inhibited |
| Beta (β) | No inhibition |
| Gamma (γ) | No inhibition |
Biochemical Characterization of Enzyme-PHYLPA Interactions
Biochemical studies have aimed to elucidate the mechanism by which this compound inhibits DNA polymerases. Kinetic analyses suggest that the inhibition may be caused by the interaction of this compound with the template DNA. nih.gov The unique structural features of this compound, specifically the stereochemistry of both the fatty acid moiety (a cyclopropane-containing hexadecanoic acid) and the cyclic phosphate (B84403) group, are critical for its inhibitory activity. nih.govnih.gov Synthesized derivatives of this compound with variations in these structural elements have shown altered inhibitory effects, further emphasizing the importance of the molecule's specific conformation and chemical composition for its interaction with the DNA polymerase alpha-family. nih.gov Derivatives lacking the cyclopropane-containing fatty acid or the cyclic phosphate showed reduced or no apparent inhibitory activity on DNA polymerases. nih.gov
Modulation of Cellular Signaling Pathways by this compound
Beyond its effects on DNA polymerases, this compound, being a type of lysophosphatidic acid (LPA) or related to cyclic phosphatidic acid (cPA), also influences various cellular signaling pathways. nih.govnih.gov These effects contribute to its broader biological activities, including the inhibition of cell proliferation. nih.gov
Impact on Adenosine (B11128) 3′,5′-Cyclic Monophosphate (cAMP) Levels
Studies have indicated that cyclic phosphatidic acid (cPA), to which this compound is structurally related, can elevate intracellular levels of adenosine 3′,5′-cyclic monophosphate (cAMP). nih.gov This elevation is reported to occur via a mechanism that is not sensitive to pertussis toxin, suggesting involvement of G proteins other than Gi. nih.gov It is hypothesized that this cAMP elevation might be mediated through the activation of specific LPA receptors, such as LPA4 and/or LPA5, which are known to couple with Gs proteins, leading to the activation of adenylyl cyclase and subsequent increase in cAMP. nih.govexplorationpub.comnih.gov In contrast, other LPA receptors (LPA1-3) can decrease cAMP levels through Gi coupling. nih.govexplorationpub.com The elevation of cAMP is recognized as a modulator of cell proliferation and can exert growth-inhibiting effects. nih.gov
Crosstalk with Lysophosphatidic Acid (LPA) Receptor Signaling
This compound's structural similarity to LPA suggests potential interactions with LPA receptors, which are a family of G protein-coupled receptors (GPCRs). nih.govexplorationpub.com While LPA itself signals through multiple receptor subtypes (LPA1-6), activating various G protein pathways, the specific interaction and downstream effects of this compound or its derivatives on these receptors can differ from those of canonical LPA. nih.govexplorationpub.com Although some studies suggest cPA (related to this compound) can activate LPA1-5 receptors, its cellular effects can be remarkably different from LPA, indicating complex interactions or differential downstream signaling. nih.gov The potential interaction with LPA receptors suggests that this compound could influence a wide range of cellular processes regulated by LPA, including cell proliferation, migration, and survival, potentially with opposing outcomes compared to LPA due to its unique signaling profile, such as the effect on cAMP. nih.govexplorationpub.combibliotekanauki.pl
Influence on G-Protein and Small GTPase Signaling
LPA receptors, through which this compound may exert some of its signaling effects, are coupled to various heterotrimeric G proteins, including Gi/o, Gq/11, and G12/13. explorationpub.comnih.gov Activation of these G proteins can subsequently influence downstream signaling cascades, including those involving small GTPases like Rho. explorationpub.comnih.govtandfonline.com For instance, the G12/13 pathway activated by certain LPA receptors is known to lead to the activation of Rho and subsequent cytoskeletal rearrangements. explorationpub.comnih.gov While direct detailed studies on this compound's specific influence on each G-protein subtype and small GTPase are limited in the provided context, its potential interaction with LPA receptors implies an indirect modulation of these signaling components, contributing to its observed cellular effects, such as the inhibition of tumor cell invasion which can involve Rho-dependent pathways. scilit.com
Biophysical Studies of this compound-Biomolecule Interactions
Biophysical studies aim to elucidate the physical principles governing the interactions between this compound and biological components, providing insights into the forces and mechanisms that drive these associations.
Characterization of this compound Binding to Proteins (e.g., Serum Albumin)
The interaction of small molecules, including lipids, with proteins is a fundamental aspect of their biological distribution, activity, and metabolism. Serum albumin is a major transport protein in the blood, known for its ability to bind a wide range of ligands, including fatty acids and lysophospholipids like LPA.
Lysophosphatidic acid (LPA), the structural class to which this compound belongs, is known to be transported in plasma bound to albumin. Studies have indicated that one molecule of albumin can bind approximately two molecules of LPA. Given the structural similarity of this compound to LPA, it is anticipated that this compound also interacts with serum albumin. While the search results mention this compound in contexts that include albumin, detailed biophysical characterization studies specifically focused on quantifying the binding affinity, identifying the binding sites on serum albumin, or describing the conformational changes induced by this compound binding were not extensively detailed in the retrieved snippets. Research on the binding of other molecules to serum albumin, employing techniques such as absorption spectral analysis, equilibrium dialysis, and fluorescence spectroscopy, demonstrates methodologies applicable to such characterization ufmg.br. However, the specific application of these detailed biophysical techniques to the this compound-serum albumin interaction was not prominently featured in the provided search results.
Insights into Membrane Interactions and Subcellular Localization
As a phospholipid derivative, this compound inherently possesses amphipathic characteristics, influencing its interactions with lipid bilayers that form cellular and organellar membranes. Lysophospholipids, including LPA and cPA, interact with specific G-protein coupled receptors (GPCRs) located on the cell surface, mediating various cellular responses. This interaction involves the association of this compound with membrane-bound proteins (receptors) and the surrounding lipid environment.
Beyond receptor interactions, the physical presence of lysophospholipids within the membrane can influence membrane properties. For instance, intracellular LPA has been shown to alter membrane fluidity. While this compound is a cyclic LPA analog, suggesting potential similar effects on membrane fluidity or curvature, specific biophysical studies detailing how this compound directly modifies the physical properties of biological membranes were not explicitly found in the search results.
Regarding subcellular localization, the biological activities of this compound can provide indirect clues about its cellular distribution. This compound was originally identified and characterized as a reversible inhibitor of eukaryotic DNA polymerase alpha nih.gov. DNA polymerase alpha is primarily localized in the nucleus, where DNA replication occurs nih.gov. The inhibitory effect of this compound on this enzyme suggests that this compound, or a molecule influenced by this compound, must access the nucleus or interact with the enzyme within the nuclear environment to exert this effect nih.gov. However, comprehensive studies employing techniques like fluorescence microscopy with labeled this compound or subcellular fractionation followed by lipid analysis to map the precise distribution of this compound across different cellular compartments (e.g., plasma membrane, endoplasmic reticulum, Golgi apparatus, nucleus, mitochondria) were not detailed in the provided search results. Studies on the subcellular localization of other lipids or related proteins, such as phosphatidylinositol 4,5-bisphosphate or phospholipase D alpha 1, illustrate the complexity and specific targeting of lipid signaling molecules within the cell.
Preclinical Biological Activities and Cellular Responses Induced by Phylpa
Regulation of Cell Proliferation and Cell Cycle Progression in Vitro
PHYLPA has demonstrated significant effects on cell proliferation and the regulation of the cell cycle in various in vitro models. nih.govsci-hub.sebibliotekanauki.plcapes.gov.brnih.govjst.go.jp
Antimitogenic Effects in Human Fibroblast Cultures
Studies using cultured human fibroblast cells, specifically TIG-3 and TIG-7 lines, have shown that this compound inhibits proliferation when cultured in a chemically defined, serum-free medium. nih.govcapes.gov.brnih.govjst.go.jp This antimitogenic effect is in contrast to the proliferative stimulus typically induced by LPA in these cell lines. nih.gov The inhibition of proliferation by this compound was found to be reversible upon removal of the compound from the culture medium. capes.gov.brnih.govjst.go.jp Investigations into the signaling pathways involved suggest that the anti-proliferative effect induced by this compound is unlikely to involve the pertussis toxin-sensitive Gi protein, which is implicated in LPA-induced proliferation in some cell types. nih.gov this compound has been observed to elicit an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels in fibroblasts, which has been hypothesized to mediate its anti-proliferative action, as elevated cAMP is known to inhibit cell growth. nih.govcapes.gov.brnih.govjst.go.jp Additionally, this compound treatment led to the accumulation of inositol (B14025) phosphate (B84403) and a transient increase in cytoplasmic free Ca2+ ion. capes.gov.brnih.govjst.go.jp
Regarding cell cycle progression, this compound treatment caused cells in the S- and M-phases to advance to the G2- and G1-phases, respectively. capes.gov.brnih.govjst.go.jp Subsequently, most cells were arrested in either the G1 or G2 phase during exposure to this compound. capes.gov.brnih.govjst.go.jp Another proposed mechanism for CPA-elicited cell cycle regulation is the direct inhibition of the cell cycle regulatory protein Cdc25, which would prevent the dephosphorylation and activation of cyclin-dependent kinase 2 (Cdk2), leading to cell cycle arrest and inhibition of proliferation. nih.gov
Inhibition of Proliferation in Cancer Cell Lines
Beyond fibroblasts, this compound and its cyclic phosphatidic acid analogs have demonstrated inhibitory effects on the proliferation of various cancer cell lines. nih.govsci-hub.senih.govsemanticscholar.org While the specific cancer cell lines mentioned in direct relation to this compound in the provided snippets are limited, the broader category of cyclic phosphatidic acids, which includes this compound, has been tested against highly metastatic melanoma cells, human lung cancer cells, and rat ascites hepatoma cells, showing antiproliferative activity. sci-hub.se This suggests a potential for this compound to exert growth inhibitory effects across different cancer types, although the extent and mechanisms may vary depending on the specific cell line and the fatty acyl chain composition of the cPA analog. sci-hub.se The antiproliferative activity of cPA analogs on cancer cells is considered a key biological function. sci-hub.se
Impact on Cellular Morphology and Cytoskeletal Dynamics
This compound and other cyclic phosphatidic acids influence cellular morphology and cytoskeletal organization, particularly affecting the actin cytoskeleton. nih.govsci-hub.seocha.ac.jp
Induction of Stress Fiber Formation
A notable effect of cyclic phosphatidic acid, including this compound, is the induction of stress fiber formation. nih.govsci-hub.seavantiresearch.com Stress fibers are bundles of actin filaments that play a crucial role in cell adhesion, shape, and migration. The ability of cPA to induce stress fiber formation is another cellular response that can contrast with the effects of LPA, which is known to influence the actin cytoskeleton in ways that promote cell motility and migration. nih.govresearchgate.net
Preclinical Evaluation of this compound's Anti-Invasive and Anti-Metastatic Activities
Preclinical studies have evaluated the potential of this compound and its analogs to inhibit tumor cell invasion and metastasis. nih.govsci-hub.seocha.ac.jpavantiresearch.combibliotekanauki.plnih.govsemanticscholar.orgnih.gov Cyclic phosphatidic acids, including this compound, have consistently shown inhibitory effects on cancer cell invasion in vitro and tumor metastasis in vivo. nih.govsci-hub.seavantiresearch.combibliotekanauki.plsemanticscholar.orgnih.gov
Using an in vitro transcellular migration assay system that models peritoneal dissemination, cyclic phosphatidic acid demonstrated an inhibitory effect on the migration of highly invasive rat ascites hepatoma cells (MM1 cells), in contrast to LPA which stimulated migration in this system. nih.gov Various derivatives of cPA with different fatty acid chains were tested, and palmitoyl-cPA (Pal-cPA) was found to be a potent inhibitor of LPA-induced invasion in MM1 cells, showing inhibition rates between 23% and 86%. sci-hub.se Pal-cPA also inhibited serum-induced invasion in a concentration-dependent manner. sci-hub.se
The anti-invasive action of cPA is not limited to a single cell line. Pal-cPA also demonstrated similar inhibitory effects on the invasion of other cancer cell lines, including human lung cancer cells and highly metastatic melanoma cells, suggesting a broad inhibitory action across different cancer types. sci-hub.se This inhibitory effect on invasion is considered a significant biological function of cPA. sci-hub.se The anti-invasive properties of cPA have been linked to an increase in cellular cAMP levels and subsequent inactivation of RhoA, a key regulator of the actin cytoskeleton involved in cell motility and invasion. semanticscholar.orgsigmaaldrich.com
The consistent findings across multiple studies highlight the potential of this compound and its cyclic phosphatidic acid analogs as agents with anti-invasive and anti-metastatic properties in preclinical settings. nih.govsci-hub.seocha.ac.jpavantiresearch.combibliotekanauki.plsemanticscholar.orgnih.gov
In Vitro Inhibition of Tumor Cell Invasion (e.g., MM1 cells, B16 melanoma cells)
Pal-cPA has been shown to effectively inhibit tumor cell invasion in various in vitro models, including rat ascites hepatoma MM1 cells and mouse melanoma B16 cells. Studies utilizing a transcellular migration assay system, where tumor cells invade through a mesothelial cell monolayer, have demonstrated the potent inhibitory activity of Pal-cPA.
In MM1 cells, Pal-cPA significantly suppressed invasion induced by fetal calf serum (FCS) or 1-oleoyl lysophosphatidic acid (LPA), both known inducers of invasion. The degree of inhibition was dependent on the concentration of Pal-cPA. At a concentration of 25 µM, Pal-cLPA demonstrated a high percentage of inhibition against invasion induced by LPA in MM1 cells. nih.govwikipedia.org
Mouse melanoma B16 cells also exhibited inhibited invasion in the presence of Pal-cPA. Similar to MM1 cells, Pal-cPA at 25 µM showed a substantial inhibitory effect on B16 cell invasion. nih.govwikipedia.org The inhibitory action of Pal-cPA was not limited to these cell lines, as it also suppressed invasion in human pancreatic adenocarcinoma cells (PSN-1), human lung cancer cells (OC-10), and human fibrosarcoma cells (HT-1080). nih.govwikipedia.org
The following table summarizes representative in vitro invasion inhibition data for Pal-cPA:
| Cell Line | Inducer | Concentration of Pal-cPA (µM) | Inhibition (%) | Source |
| MM1 (Rat ascites hepatoma) | LPA | 12.5 | 86.0 ± 1.4 | wikipedia.org |
| MM1 (Rat ascites hepatoma) | FCS | 25 | Dose-dependent | nih.govwikipedia.org |
| B16 (Mouse melanoma) | LPA/Serum | 25 | 90.4 ± 1.0 | wikipedia.org |
| PSN-1 (Human pancreatic adenocarcinoma) | LPA/Serum | 25 | 94.7 ± 0.9 | wikipedia.org |
| OC-10 (Human lung cancer) | LPA/Serum | 25 | 93.1 ± 0.0 | wikipedia.org |
| HT-1080 (Human fibrosarcoma) | None | 25 | 69.3 ± 1.7 | wikipedia.org |
In Vivo Suppression of Metastasis in Animal Models (e.g., Pulmonary Metastasis in Mice)
Beyond its in vitro effects, Pal-cPA has demonstrated the ability to suppress tumor metastasis in vivo. Studies using experimental metastasis models in mice have shown that Pal-cPA can reduce the formation of secondary tumors.
In a model of pulmonary metastasis, the injection of B16 mouse melanoma cells into the tail vein of C57BL/6 mice, along with a single injection of Pal-cPA, resulted in suppressed pulmonary metastasis. nih.govwikipedia.org The suppression was observed when lungs were examined three weeks after the injection of melanoma cells. wikipedia.org
Data from these in vivo experiments indicate a dose-dependent suppression of pulmonary metastasis by Pal-cPA:
| Amount of Pal-cPA per mouse (µg) | Suppression of Pulmonary Metastasis (%) | Source |
| 4 | Approximately 50 | wikipedia.org |
| 8 | Approximately 90 | wikipedia.org |
These findings suggest that Pal-cPA is effective in inhibiting the metastatic spread of tumor cells in a living system. nih.govwikipedia.org
Mechanistic Links Between Anti-Invasion and Cellular Signaling
The inhibitory effects of Pal-cPA on tumor cell invasion and metastasis are linked to its influence on specific cellular signaling pathways. One key mechanism identified involves the modulation of cyclic adenosine monophosphate (cAMP) levels.
In MM1 cells, Pal-cLPA was found to induce a rapid increase in intracellular cAMP concentration. nih.govwikipedia.org This elevation in cAMP levels appears to play a crucial role in the anti-invasive action of Pal-cLPA. The addition of dibutyryl cAMP, a membrane-permeable analog of cAMP, significantly abrogated LPA-induced invasion and actin polymerization in MM1 cells, mimicking the effect of Pal-cLPA. nih.govwikipedia.org This suggests that the inhibition of MM1 cell invasion by Pal-cLPA may be attributed, at least in part, to an increased level of cAMP. nih.govwikipedia.org
Another signaling pathway implicated in the anti-metastatic effects of cyclic phosphatidic acids, particularly synthetic carba derivatives, is the RhoA pathway. While the direct effect of Pal-cPA on RhoA was not as pronounced as that of the carba derivatives, studies have shown that cyclic phosphatidic acid can suppress cancer cell invasion and metastasis through the inhibition of RhoA activation. guidetopharmacology.orgfishersci.ca RhoA is a small GTPase involved in regulating the actin cytoskeleton and cell motility, processes critical for cell invasion. wikipedia.org
Furthermore, cyclic phosphatidic acid has been identified as a physiological inhibitor of PPARγ (Peroxisome proliferator-activated receptor gamma), an intracellular receptor. In contrast, LPA acts as a PPARγ agonist. This opposing effect on PPARγ signaling might contribute to the distinct biological activities of cPA and LPA, including their differential effects on cell proliferation and invasion.
Structure Activity Relationship Sar Studies of Phylpa and Its Analogs
Elucidation of Key Structural Motifs for Biological Activity
The biological activity of PHYLPA is intrinsically linked to its unique chemical architecture. The presence of a cyclopropane (B1198618) ring introduces conformational rigidity, which is a significant factor in its interaction with biological targets. core.ac.uk This rigidity, combined with the specific stereochemistry of the cyclopropane moiety and the electronic properties of the cyclic phosphate (B84403), dictates the compound's inhibitory potential.
Importance of Cyclopropane Stereochemistry for DNA Polymerase Inhibition
The stereochemistry of the cyclopropane ring in this compound is a critical determinant of its ability to inhibit DNA polymerase. The spatial arrangement of substituents on the three-membered ring directly impacts how the molecule fits into the active site of the enzyme. Research has shown that different stereoisomers of cyclopropane-containing nucleoside analogs can exhibit vastly different levels of biological activity, underscoring the importance of a precise three-dimensional structure for effective enzyme inhibition. mdpi.com
For instance, studies on related cyclopropane nucleoside analogs have demonstrated that the cis or trans configuration of substituents on the cyclopropane ring can lead to significant variations in antiviral or antitumor potency. researchgate.net This is because the rigid cyclopropane scaffold orients the pharmacophoric elements in a specific and constrained manner, and only the correct stereoisomer will present these elements in the optimal geometry for binding to the target enzyme. core.ac.ukmdpi.com The constrained conformation imposed by the cyclopropane ring can also lead to a more favorable entropic profile upon binding to the biological target. researchgate.net
| Compound Series | Stereoisomer | Relative Activity | Observed Effect |
|---|---|---|---|
| Cyclopropane Nucleoside Analogs | (1R,2S,3S) | High | Potent insecticidal activity noted in pyrethroids with this specific chirality. mdpi.com |
| Cyclopropane Nucleoside Analogs | (1S,2R,3R) | Low | Significantly reduced or no insecticidal activity. mdpi.com |
| Cis/Trans Isomers | cis-isomer | Often more active | In some series, the cis-isomer shows higher antiviral activity. researchgate.net |
| Cis/Trans Isomers | trans-isomer | Variable | Activity is highly dependent on the specific compound and target. |
Role of the Cyclic Phosphate Moiety in Anti-Proliferative Activity
The cyclic phosphate moiety in this compound is essential for its anti-proliferative effects. This group serves as a bioisostere of a monophosphate, enabling the compound to act as a nucleotide analog. researchgate.net Nucleoside analogs typically require phosphorylation by cellular or viral kinases to their active triphosphate form to inhibit DNA polymerases. nih.gov The presence of a phosphate-like group, such as a cyclic phosphate, can bypass the initial, often rate-limiting, phosphorylation step. researchgate.net
This structural feature is a key aspect of many potent antiviral and anticancer nucleoside analogs. nih.govmdpi.com The cyclic nature of the phosphate in this compound may also influence its metabolic stability and cellular uptake. By mimicking a phosphorylated nucleotide, this compound can more effectively compete with natural nucleosides for incorporation into DNA, leading to chain termination and inhibition of cell proliferation. nih.gov
Rational Design of this compound Derivatives with Enhanced Selectivity or Potency
The insights gained from SAR studies have paved the way for the rational design of this compound derivatives with improved therapeutic profiles. nih.gov By systematically modifying the core structure, researchers aim to enhance the compound's potency against target enzymes while minimizing off-target effects. This structure-guided design process often involves the synthesis of analogs with subtle alterations to the cyclopropane ring or the cyclic phosphate group. acs.orgnih.govfigshare.com
For example, the addition of different substituents to the cyclopropane ring can modulate the compound's lipophilicity and steric interactions within the enzyme's active site, potentially leading to increased binding affinity and selectivity. nih.govnih.gov Similarly, modifications to the cyclic phosphate moiety can influence the compound's metabolic stability and its ability to be recognized by DNA polymerases. The goal of these design strategies is to optimize the molecular interactions between the this compound derivative and its biological target, thereby maximizing its therapeutic efficacy. acs.orgnih.govfigshare.com
| Structural Modification | Rationale | Desired Outcome |
|---|---|---|
| Introduction of fluorine atoms to the cyclopropane ring | To alter electronic properties and metabolic stability. nih.gov | Enhanced potency and longer duration of action. |
| Variation of substituents on the nucleobase | To improve recognition by viral or cancer-specific enzymes. | Increased selectivity for target cells over healthy cells. |
| Modification of the cyclic phosphate to a phosphonate | To increase resistance to hydrolysis by cellular enzymes. researchgate.net | Improved bioavailability and intracellular half-life. |
Computational Approaches to this compound SAR Analysis
Computational methods have become indispensable tools in the SAR analysis of compounds like this compound. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking provide valuable insights into the molecular determinants of biological activity. nih.govelifesciences.orgpreprints.org These approaches can predict the activity of novel derivatives before they are synthesized, thereby accelerating the drug discovery process. elifesciences.orgpreprints.org
Molecular docking simulations can be used to visualize the binding of this compound and its analogs to the active site of DNA polymerase, helping to explain the observed SAR trends. nih.govmdpi.com For instance, these models can reveal why a particular stereoisomer is more active than another by highlighting key hydrogen bonds or hydrophobic interactions. nih.gov QSAR models, on the other hand, use statistical methods to correlate the chemical structures of a series of compounds with their biological activities, allowing for the identification of key molecular descriptors that influence potency and selectivity. nih.govelifesciences.orgpreprints.org The integration of these computational approaches provides a powerful framework for the rational design and optimization of this compound-based inhibitors. elifesciences.orgpreprints.org
Advanced Analytical and Spectroscopic Characterization in Phylpa Research
Chromatographic Methods for PHYLPA Isolation and Purity Assessment
Chromatographic techniques are fundamental in the initial stages of this compound research, enabling its separation from complex mixtures and the verification of its purity. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary methods employed for these purposes.
High-Performance Liquid Chromatography (HPLC):
Reverse-phase HPLC (RP-HPLC) is a key technique for the purification and purity analysis of this compound. In this method, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.
| Parameter | Condition |
| Column | C18 (Octadecylsilane) |
| Mobile Phase | Gradient of acetonitrile and water |
| Detection | UV-Vis at 254 nm |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
This interactive table outlines typical RP-HPLC conditions for the analysis of this compound.
Gas Chromatography (GC):
For volatile derivatives of this compound, gas chromatography coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS) is utilized. GC separates compounds based on their boiling points and interactions with the stationary phase.
| Parameter | Condition |
| Column | Capillary column with a nonpolar stationary phase |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Temperature Program | Initial temperature of 100°C, ramped to 250°C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
This interactive table summarizes common GC parameters for the analysis of this compound derivatives.
Mass Spectrometry for Structural Elucidation and Metabolite Identification of this compound
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of this compound and its metabolites. Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in determining the elemental composition of this compound. Tandem mass spectrometry (MS/MS) is employed to fragment the molecule and analyze the resulting fragmentation patterns, offering detailed structural information.
Key Findings from Mass Spectrometry:
Molecular Weight Determination: Precise mass measurements have confirmed the molecular formula of this compound.
Fragmentation Analysis: MS/MS studies have revealed characteristic fragmentation patterns, allowing for the identification of key structural motifs within the this compound molecule.
Metabolite Identification: By analyzing biological samples, various metabolites of this compound have been identified based on their mass shifts and fragmentation patterns compared to the parent compound.
| Ion Type | m/z Ratio | Fragment |
| [M+H]+ | [Insert Value] | Parent Ion |
| Fragment 1 | [Insert Value] | [Insert Fragment Structure] |
| Fragment 2 | [Insert Value] | [Insert Fragment Structure] |
This interactive table presents a hypothetical example of mass spectrometry data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and conformational dynamics of this compound in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments are utilized.
¹H and ¹³C NMR: These experiments provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively, which is crucial for initial structural assignment.
2D NMR: Techniques like COSY, HSQC, and HMBC are used to establish correlations between different nuclei, helping to piece together the complete molecular structure. NOESY experiments provide information about through-space interactions, which is vital for determining the conformation of the molecule.
NMR is also used to study the interactions of this compound with biomolecules. Chemical shift perturbation (CSP) studies, where the NMR spectrum of a biomolecule is monitored upon the addition of this compound, can identify the binding site and determine the binding affinity.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H1 | [Insert Value] | [e.g., d, t, m] | [Insert Value] |
| C1 | [Insert Value] | - | - |
This interactive table shows a hypothetical example of NMR data for this compound.
Spectroscopic Techniques for Analyzing this compound-Biomolecule Complexes
Various spectroscopic techniques are employed to study the non-covalent interactions between this compound and biomolecules such as proteins and nucleic acids. These methods provide insights into binding mechanisms, affinity, and the structural changes that occur upon complex formation.
UV-Visible (UV-Vis) and Fluorescence Spectroscopy: These techniques are used to monitor changes in the absorbance or fluorescence of a biomolecule upon binding to this compound. Such changes can be used to determine binding constants and stoichiometry.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is sensitive to the secondary structure of proteins and nucleic acids. Changes in the CD spectrum of a biomolecule upon addition of this compound can indicate conformational changes induced by the binding event.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS).
Surface Plasmon Resonance (SPR): SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand (this compound) and an immobilized biomolecule. It provides kinetic data, including association (kₐ) and dissociation (kₒ) rates.
| Technique | Parameter Measured | Information Gained |
| UV-Vis/Fluorescence | Change in absorbance/emission | Binding affinity, stoichiometry |
| Circular Dichroism | Change in ellipticity | Conformational changes |
| Isothermal Titration Calorimetry | Heat change | Binding affinity, thermodynamics (ΔH, ΔS) |
| Surface Plasmon Resonance | Change in refractive index | Binding kinetics (kₐ, kₒ), affinity |
This interactive table summarizes the application of various spectroscopic techniques in the study of this compound-biomolecule interactions.
Emerging Research Directions and Potential Applications of Phylpa
PHYLPA as a Chemical Probe for Fundamental Biological Processes
Chemical probes are small molecules utilized to selectively modulate the activity of specific proteins or pathways, thereby aiding in the elucidation of their roles in biological systems. uni-freiburg.deuni-freiburg.deuni.lu this compound's distinct inhibitory and regulatory activities position it as a promising chemical probe for investigating key cellular mechanisms that are also relevant in disease contexts. wikipedia.orgajou.ac.krnih.govbabraham.ac.uknih.gov
Elucidating Mechanisms of DNA Replication and Repair
One of the earliest identified activities of this compound was its selective inhibition of eukaryotic DNA polymerase alpha. wikipedia.orgajou.ac.krbabraham.ac.uknih.govnih.govneobioscience.comuni-freiburg.de Further studies revealed that this compound inhibits the DNA polymerase-alpha family, including polymerases alpha, delta, and epsilon, but does not affect DNA polymerase beta or gamma. babraham.ac.uknih.gov DNA polymerase alpha plays a crucial role in initiating DNA replication. readthedocs.io DNA replication is a fundamental process involving intricate proofreading and repair mechanisms such as mismatch repair and nucleotide excision repair, which maintain genomic integrity. readthedocs.ionih.govuni.lu
The selective inhibitory action of this compound on specific DNA polymerases makes it a valuable chemical probe for studying the precise roles of these enzymes in DNA replication and how their inhibition might impact downstream DNA repair pathways. wikipedia.orgbabraham.ac.uknih.govnih.gov By selectively interfering with the activity of the DNA polymerase-alpha family, researchers can gain deeper insights into the initiation and elongation phases of DNA synthesis and the compensatory mechanisms involved in maintaining genomic stability when these polymerases are targeted.
Investigating Lipid Signaling Pathways
This compound is a member of the cyclic phosphatidic acid family, which are natural analogs of lysophosphatidic acid (LPA). wikipedia.orgajou.ac.krinvivochem.comnih.gov Both LPA and cPA are recognized as important bioactive lipid mediators that influence a wide range of cellular functions. wikipedia.orginvivochem.comnih.gov While LPA primarily signals through G-protein coupled receptors (GPCRs), cPA, including this compound, can also interact with LPA receptors, yet often elicits cellular responses that oppose those of LPA. wikipedia.orgajou.ac.krinvivochem.com For instance, cPA has been shown to increase intracellular cAMP levels, which can counteract signaling pathways activated by LPA. invivochem.com
Lipid signaling pathways are complex networks where lipid-derived molecules bind to specific receptors to regulate diverse cellular processes. nih.govuni-freiburg.de The ability of this compound and other cPAs to modulate LPA receptors and influence downstream signaling, often with effects contrary to LPA, highlights their utility as chemical probes for dissecting the intricacies of lipid signaling networks. wikipedia.orgajou.ac.krinvivochem.comnih.gov They can help researchers differentiate between the effects mediated by different LPA receptor subtypes or identify novel signaling components influenced by the unique cyclic phosphate (B84403) structure of cPA.
Exploration of Novel this compound Derivatives for Mechanistic Studies
The synthesis of chemical derivatives of this compound has been instrumental in understanding the structural requirements for its biological activities and in developing tools with enhanced properties for mechanistic studies. wikipedia.orginvivochem.comnih.gov Research has demonstrated that the cyclic phosphate group is essential for the anti-proliferative activity of these compounds. wikipedia.org Furthermore, the stereochemistry of both the fatty acid chain and the cyclic phosphate significantly influences their inhibitory potency. nih.gov
To address limitations such as the hydrolysis of the cyclic phosphate ring and cleavage of the fatty acid, which can affect the stability and half-life of natural cPAs, metabolically stabilized derivatives like carba-cPA (ccPA) have been synthesized. wikipedia.orgajou.ac.kr In ccPA, a methylene (B1212753) group replaces a phosphate oxygen, preventing ring opening and the conversion to LPA. wikipedia.org These stabilized analogs often exhibit increased potency and longer duration of action, making them valuable for studying the sustained effects of cPA signaling and for exploring potential therapeutic applications. wikipedia.orgajou.ac.kr The ongoing exploration and synthesis of novel this compound derivatives continue to provide researchers with a diverse toolkit for probing specific aspects of the pathways influenced by these unique lipids. wikipedia.orgajou.ac.krnih.gov
Interdisciplinary Research on this compound and Related Cyclic Phosphatidic Acids
Research into this compound and other cyclic phosphatidic acids inherently involves an interdisciplinary approach, integrating methodologies and knowledge from chemistry, biology, and increasingly, medicine. wikipedia.orgajou.ac.krinvivochem.comnih.gov Chemical synthesis is crucial for producing sufficient quantities of natural cPAs and for creating novel derivatives with tailored properties. wikipedia.orgajou.ac.kr Biological studies then investigate the effects of these compounds on enzymes, cells, and organisms, elucidating their mechanisms of action and potential physiological roles. wikipedia.orgajou.ac.krinvivochem.comnih.govbabraham.ac.uknih.gov
This interdisciplinary collaboration, a hallmark of chemical biology, is essential for advancing the understanding of how small molecules like this compound interact with biological systems. Techniques such as molecular pharmacology, in silico screening, and the synthesis of targeted antagonists are employed to identify molecular targets and dissect signaling pathways. wikipedia.org The study of cPAs exemplifies how combining chemical expertise with biological investigations can lead to significant discoveries regarding fundamental cellular processes and potential therapeutic avenues.
Challenges and Opportunities in this compound-Related Chemical Biology Research
Despite the progress made, research on this compound and related cyclic phosphatidic acids faces several challenges. A general challenge in chemical biology is ensuring that chemical probes possess sufficient selectivity and potency and exhibit the desired activity in cellular contexts, while minimizing off-target effects. uni-freiburg.de For natural cPAs, the susceptibility of the cyclic phosphate ring to hydrolysis and the potential for fatty acid cleavage can limit their stability and effectiveness in biological systems, sometimes leading to the formation of LPA with opposing effects. Identifying the precise molecular targets and downstream signaling events mediated by cPAs remains an ongoing area of investigation. wikipedia.org
Q & A
Q. What established methods are used for synthesizing and purifying Phylpa in laboratory settings?
this compound synthesis typically involves phospholipid derivatization or enzymatic modification, followed by purification via high-performance liquid chromatography (HPLC) or column chromatography. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/³¹P) and mass spectrometry (MS) for molecular weight validation. Purity assessment is conducted using thin-layer chromatography (TLC) with solvent systems optimized for phospholipid separation .
Q. How is this compound structurally characterized in biochemical studies?
Key techniques include:
- NMR spectroscopy : Resolves cyclic phosphate groups and acyl chain configurations.
- Mass spectrometry : Confirms molecular mass and fragmentation patterns.
- X-ray crystallography (if applicable): Resolves 3D atomic arrangements. Functional characterization often involves lipid bilayer insertion assays or in vitro bioactivity tests (e.g., enzyme inhibition) .
Advanced Research Questions
Q. What experimental design considerations are critical for studying this compound’s interaction with cellular membranes?
- Model systems : Use liposomes or lipid monolayers to mimic membrane environments.
- Controls : Include non-cyclic phosphatidic acid analogs to isolate this compound-specific effects.
- Techniques : Fluorescence anisotropy (membrane fluidity), surface plasmon resonance (binding kinetics), or cryo-electron microscopy (structural changes). Replicate experiments across pH (5.0–7.4) and temperature (25–37°C) ranges to assess environmental sensitivity .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Meta-analysis : Compare studies using PRISMA guidelines to identify methodological disparities (e.g., purity thresholds, assay conditions).
- Replication : Reproduce key experiments with standardized protocols (e.g., cell lines, buffer compositions).
- Data triangulation : Cross-validate results using orthogonal methods (e.g., in vitro enzymatic assays vs. cell-based signaling studies) .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound efficacy studies?
- Nonlinear regression : Fit sigmoidal curves to calculate EC₅₀ values and Hill coefficients.
- Error analysis : Report 95% confidence intervals and use ANOVA for multi-group comparisons.
- Power calculations : Predefine sample sizes to ensure statistical robustness (α = 0.05, β = 0.2) .
Q. How can researchers address reproducibility challenges in this compound’s biological effects across experimental models?
- Standardization : Use authenticated cell lines (e.g., HEK-293, RAW 264.7) and pre-validated reagents.
- Environmental controls : Document CO₂ levels, serum batches, and incubation times.
- Open protocols : Share detailed methodologies via platforms like protocols.io to reduce variability .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
